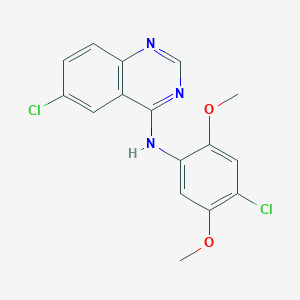

6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .

Vorbereitungsmethoden

The synthesis of 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine typically involves the reaction of 2-chloro-4-nitroaniline with 4-chloro-2,5-dimethoxyaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include substituted quinazolines and quinazoline N-oxides .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Research indicates that quinazoline derivatives, including 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine, exhibit significant anticancer properties. Quinazolines have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and disruption of signaling pathways critical for tumor growth.

- Case Study : A study published in the International Journal of Oncology demonstrated that quinazoline derivatives could inhibit the IGF-1R signaling pathway, which is crucial for the invasiveness of osteosarcoma cells. This suggests that compounds like this compound may have similar effects in reducing tumor invasiveness and promoting apoptosis in cancer cells .

2. Neuropharmacological Effects

Quinazolines have been reported to interact with G protein-coupled receptors (GPCRs), which are pivotal in various neurological disorders.

- Case Study : Research highlighted the development of allosteric modulators targeting GPCRs for treating central nervous system disorders. The compound's structural features suggest potential activity at neurotensin receptors, which are implicated in pain modulation and other neurophysiological processes .

Synthesis and Structural Insights

The synthesis of this compound involves multi-step organic reactions that allow for the incorporation of specific functional groups essential for its biological activity. The molecular formula is C16H13Cl2N3O2, indicating a complex structure conducive to diverse interactions within biological systems.

Toxicological Assessments

Toxicological evaluations are critical in determining the safety profile of new compounds. The Local Lymph Node Assay (LLNA) is often employed to assess skin sensitization potential.

- Findings : Studies using alternative methods like the reduced LLNA have shown promise in evaluating the sensitization potential of quinazoline derivatives with fewer animal subjects, aligning with ethical standards in research .

Comparative Data Table

The following table summarizes key findings related to the applications and effects of this compound compared to other quinazoline derivatives:

Wirkmechanismus

The mechanism of action of 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death. The pathways involved in its mechanism of action include the induction of apoptosis and the inhibition of cell proliferation .

Vergleich Mit ähnlichen Verbindungen

6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:

- 2-chloro-N-(4-ethoxyphenyl)quinazolin-4-amine

- 2-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine

- 2-chloro-N-(3-methoxyphenyl)quinazolin-4-amine

- 2-chloro-N-(2-methoxyphenyl)quinazolin-4-amine

- 2-chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of chloro and methoxy groups in this compound contributes to its distinct properties and potential therapeutic benefits .

Biologische Aktivität

6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines and their derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C16H13Cl2N3O2

- Molecular Weight : 364.19 g/mol

- CAS Number : 1260910-72-2

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-4-nitroaniline with 4-chloro-2,5-dimethoxyaniline under specific conditions. The process includes:

- Reaction Setup : Use of suitable catalysts and solvents.

- Purification : Isolation of the desired product through purification steps.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study reported that various derivatives, including those related to this compound, demonstrated potent activity against several cancer cell lines.

| Compound | Cell Line Tested | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|---|

| This compound | MGC-803 | 10 | 31.7 |

| This compound | Bcap-37 | 10 | 21.9 |

These results suggest that the compound can induce apoptosis in cancer cells, making it a promising candidate for further development as an antitumor agent .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound binds to specific enzymes' active sites, inhibiting their function.

- Induction of Apoptosis : It disrupts cellular processes leading to programmed cell death.

- Inhibition of Proliferation : The compound affects pathways critical for cell division and survival.

Anti-inflammatory Activity

Quinazoline derivatives have also shown anti-inflammatory properties. Experimental studies demonstrate that certain derivatives outperform traditional anti-inflammatory drugs like indomethacin in pain relief and inflammation reduction in animal models .

Antimicrobial Activity

The compound exhibits antimicrobial activity against various pathogens. Research has highlighted that quinazoline derivatives can inhibit both gram-positive and gram-negative bacteria effectively.

| Pathogen Tested | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition |

| Escherichia coli | Inhibition |

| Pseudomonas aeruginosa | Inhibition |

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines (MGC-803 and Bcap-37), treatment with this compound resulted in significant apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed these findings, indicating the compound's potential as an effective anticancer agent .

Case Study 2: Anti-inflammatory Effects

A comparative study evaluated the anti-inflammatory effects of various quinazoline derivatives against indomethacin. Results showed that certain derivatives had superior efficacy in reducing inflammation in rat models, suggesting a promising avenue for drug development in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O2/c1-22-14-7-13(15(23-2)6-11(14)18)21-16-10-5-9(17)3-4-12(10)19-8-20-16/h3-8H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGHELDNGGFCAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)Cl)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.